molecular formula C12H17NO2S B11731537 1-[3-(Methylsulfonyl)phenyl]cyclopentanamine

1-[3-(Methylsulfonyl)phenyl]cyclopentanamine

Katalognummer: B11731537
Molekulargewicht: 239.34 g/mol
InChI-Schlüssel: XHBCUKUGPJDLMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(Methylsulfonyl)phenyl]cyclopentanamine is a chemical compound with the molecular formula C12H17NO2S and a molecular weight of 239.33 g/mol. It is a useful research chemical and is often utilized in various scientific studies.

Vorbereitungsmethoden

The synthesis of 1-[3-(Methylsulfonyl)phenyl]cyclopentanamine typically involves the reaction of cyclopentanamine with 3-(methylsulfonyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-[3-(Methylsulfonyl)phenyl]cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where the methylsulfonyl group can be replaced by other functional groups under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-[3-(Methylsulfonyl)phenyl]cyclopentanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving biological pathways and interactions.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: It can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[3-(Methylsulfonyl)phenyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

1-[3-(Methylsulfonyl)phenyl]cyclopentanamine can be compared with other similar compounds such as:

  • 1-(3-Methylsulfonylphenyl)-1-cyclopentanamine
  • 1-(3-Methylsulfonylphenyl)cyclopentan-1-amine

These compounds share similar structural features but may differ in their specific chemical properties and applications.

Eigenschaften

Molekularformel

C12H17NO2S

Molekulargewicht

239.34 g/mol

IUPAC-Name

1-(3-methylsulfonylphenyl)cyclopentan-1-amine

InChI

InChI=1S/C12H17NO2S/c1-16(14,15)11-6-4-5-10(9-11)12(13)7-2-3-8-12/h4-6,9H,2-3,7-8,13H2,1H3

InChI-Schlüssel

XHBCUKUGPJDLMC-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2(CCCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.